molecular formula C19H18N6O5S3 B193786 Cefditoren CAS No. 104145-95-1

Cefditoren

Cat. No. B193786
M. Wt: 506.6 g/mol
InChI Key: KMIPKYQIOVAHOP-YLGJWRNMSA-N
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Description

Cefditoren is a broad-spectrum third-generation cephalosporin antibiotic typically used to treat bacterial infections of the skin and respiratory tract . It is used to treat certain infections caused by bacteria such as bronchitis (infection of the airway tubes leading to the lungs); pneumonia; and infections of the skin, throat, and tonsils .


Synthesis Analysis

Cefditoren has been used in the synthesis of silver nanoparticles (Ag-NPs) through a green chemical route . The Cefditoren derived silver nanoparticles were optimized by Ultra Violet–Visible spectroscopy, X-ray diffraction, Fourier transform infrared spectroscopy, and high-resolution transmission electron microscope analysis .


Molecular Structure Analysis

The molecular formula of Cefditoren is C19H18N6O5S3 . It is a cephalosporin with an aminothiazole group that enhances its activity against Gram-negative organisms, a methylthiazole group that enhances its activity against Gram-positive organisms, a methoxyimino group that gives it stability against β-lactamases, and a pivoxil ester group that enhances oral bioavailability .


Chemical Reactions Analysis

Cefditoren has been employed for the catalytic degradation of the ibuprofen drug . The Cefditoren derived silver nanoparticles showed a comprehensive degradation of ibuprofen of about 99.9% was attained in a short reaction time (60 s) by nimble Cef-Ag-NPs .


Physical And Chemical Properties Analysis

The molecular weight of Cefditoren is 506.58 g/mol . It is a solid substance with a solubility of 31.25 mg/mL in DMSO when ultrasonic and warming and heat to 60°C .

Scientific Research Applications

Pharmacodynamic Profile in Plasma and Epithelial Lining Fluid

Cefditoren is a broad-spectrum oral cephalosporin effective against respiratory tract pathogens, including multidrug-resistant Streptococcus pneumoniae. A study utilized population pharmacokinetic modeling and Monte Carlo simulation to describe its pharmacodynamic profile in plasma and epithelial lining fluid (ELF), showing its efficacy under fasting conditions (Lodise et al., 2007).

Activity Against Enterobacteriaceae in Urinary Tract Infections

Cefditoren exhibits significant in vitro activity against Enterobacteriaceae causing community-acquired uncomplicated urinary tract infections in women. Its efficacy surpasses several other antimicrobials, making it a potential choice for UTI treatment (Cuevas et al., 2010).

Structural Interaction with Penicillin-Binding Proteins

The crystal structure of cefditoren complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X has been determined. This study reveals the structural basis of cefditoren's high antimicrobial activity, providing insights into its mechanism of action (Yamada et al., 2007).

Broad-Spectrum Cidal Antibacterial Activity

Cefditoren, characterized as a third-generation cephalosporin, shows broad-spectrum cidal activity against both Gram-positive and Gram-negative species. Its comparative antibacterial potency and stability to beta-lactamases are noteworthy (Felmingham et al., 1994).

Hepatic Uptake Mechanism

A study on the hepatic uptake of cefditoren revealed that in humans, it is mediated by OATP1B1 and OATP2B1, and in rats by multiple Oatps. This understanding is crucial for clinical considerations when cefditoren is co-administered with other drugs (Wang et al., 2017).

Uptake and Transport via PEPT1

Cefditoren is transported by the H+/peptide symporters PEPT1, as shown in various in vitro and in vivo models. This study provides evidence of cefditoren being a substrate of PEPT1, impacting its absorption and excretion (Zhang et al., 2009).

In Vitro Potency and Susceptibility Test Methods

Cefditoren’s potency against non-fastidious species was assessed, showing high activity against Klebsiella spp., Proteus mirabilis, Salmonella spp., and Escherichia coli. The development of in vitro susceptibility test methods for cefditoren further supports its clinical use (Jones et al., 2000).

Clinical Review and Treatment Efficacy

A comprehensive review of cefditoren’s chemistry, antimicrobial activity, pharmacokinetics, efficacy, and safety has been conducted, affirming its effectiveness in managing various bacterial infections (Guay, 2001).

Efficacy Against Respiratory Tract Pathogens

Cefditoren is particularly effective against community-acquired respiratory tract pathogens, including penicillin-resistant S. pneumoniae and ampicillin-resistant H. influenzae, suggesting its suitability for treating community respiratory and urinary tract infections (Artola & Barberán, 2017).

Review in Treatment of Bacterial Infections

A review of cefditoren pivoxil confirms its broad-spectrum activity against pathogens causing respiratory tract and skin infections, establishing it as a favorable option for treating specific infections in adults and adolescents (Wellington & Curran, 2004).

Beta-Lactamase Activity Assessment

Cefditoren's efficacy against beta-lactamase-positive and -negative Haemophilus influenzae and Moraxella catarrhalis was studied, demonstrating its potent in vitro activity irrespective of beta-lactamase production (Karlowsky et al., 2002).

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIPKYQIOVAHOP-YLGJWRNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328012
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefditoren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015199
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Solubility

Soluble at levels equal to < 0.1 mg/mL., 4.41e-02 g/L
Record name Cefditoren
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Record name Cefditoren
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.
Record name Cefditoren
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Product Name

Cefditoren

CAS RN

104145-95-1, 117467-28-4
Record name Cefditoren
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Record name Cefditoren [USAN:INN]
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Record name Cefditoren
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URL https://www.drugbank.ca/drugs/DB01066
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Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name CEFDITOREN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QS09V3YW
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Record name Cefditoren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

127-129 °C, 127 - 129 °C
Record name Cefditoren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cefditoren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,300
Citations
MJM Darkes, GL Plosker - Drugs, 2002 - Springer
… cefditoren. Cefditoren has abroad spectrum of activity against Gram-positive and Gram-negative bacteria, including common respiratory and skin pathogens. ▴ Cefditoren has shown …
Number of citations: 53 link.springer.com
K Wellington, MP Curran - Drugs, 2004 - Springer
… Cefditoren is formulated as a pivoxil ester in order to increase bioavailability. After oral administration, cefditoren pivoxil is hydrolysed by intestinal esterases to form cefditoren (the …
Number of citations: 90 link.springer.com
MD Simone Giuliano… - New …, 2023 - newmicrobiologica.org
Similar to other beta-lactams, cefditoren is a time-dependent antibiotic. Studies have shown that in order to achieve microbiological and clinical cure, free cephalosporin concentrations …
Number of citations: 1 newmicrobiologica.org
DRP Guay - Clinical therapeutics, 2001 - Elsevier
… Results: Cefditoren has a broad spectrum of activity against many gram-negative and gram-… Cefditoren is stable to hydrolysis by many common beta-lactamases. Cefditoren is rapidly …
Number of citations: 34 www.sciencedirect.com
EA Balbisi - … : The Journal of Human Pharmacology and Drug …, 2002 - Wiley Online Library
… Nevertheless, cefditoren has no activity against atypical pathogens, … , cefditoren does not inhibit Pseudomonas aeruginosa or Bacteroides fragilis. In virtually all studies, cefditoren has …
CL Clark, K Nagai, BE Dewasse… - Journal of …, 2002 - academic.oup.com
… studies of cefditoren compared with five other oral cephalosporins showed that cefditoren, … and four penicillin-resistant strains showed that cefditoren, co-amoxiclav and cefprozil did not …
Number of citations: 44 academic.oup.com
SL Granadatos, P de Alarcón, TM Farma - Rev Esp Quimioter, 2008 - researchgate.net
… entre cefditoren y … a cefditoren frente a comparadores tanto al final del tratamiento (82,2 frente al 84,8%) como del seguimiento (71,2 frente al 77,4%). Conclusión. Cefditoren presentó …
Number of citations: 23 www.researchgate.net
AD Bucko, BJ Hunt, SL Kidd, R Hom - Clinical therapeutics, 2002 - Elsevier
… At the test-of-cure visit, cefditoren 200 mg had eradicated … only significant difference favoring cefditoren 200 and 400 mg … higher rates for cefditoren 400 mg than for cefditoren 200 mg …
Number of citations: 58 www.sciencedirect.com
M Yamada, T Watanabe, T Miyara, N Baba… - Antimicrobial agents …, 2007 - Am Soc Microbiol
… Cefditoren is the active form of cefditoren pivoxil, an oral … To envision the binding of cefditoren to PBPs, we determined … pneumoniae strain R6 complexed with cefditoren. There are two …
Number of citations: 68 journals.asm.org
J Sempere, F González-Camacho… - Journal of …, 2022 - academic.oup.com
… susceptible to cefditoren throughout the period 2004–20. The proportion of resistant isolates to cefditoren and cefotaxime was scarce, being less than 0.4% for cefditoren and lower than …
Number of citations: 10 academic.oup.com

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